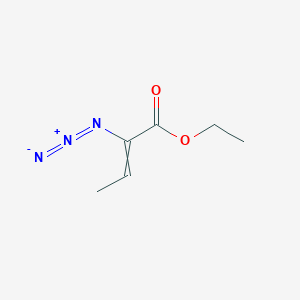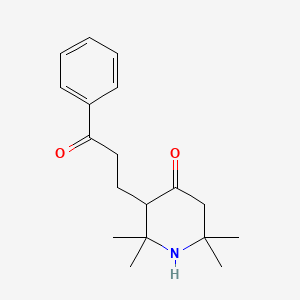
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one is a complex organic compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by a piperidinone ring substituted with tetramethyl groups and a phenylpropyl ketone side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with a phenylpropyl ketone derivative under specific conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications .
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .
科学的研究の応用
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one has a wide range of applications in scientific research:
作用機序
The mechanism by which 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable radical used as a catalyst and chemical oxidant.
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPOL): Known for its antioxidant properties and use in biochemical research.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of various derivatives.
Uniqueness
What sets 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one apart from these similar compounds is its unique structural combination of a piperidinone ring with a phenylpropyl ketone side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
60709-16-2 |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC名 |
2,2,6,6-tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one |
InChI |
InChI=1S/C18H25NO2/c1-17(2)12-16(21)14(18(3,4)19-17)10-11-15(20)13-8-6-5-7-9-13/h5-9,14,19H,10-12H2,1-4H3 |
InChIキー |
MZDWKTUOMIQWKM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(C(N1)(C)C)CCC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


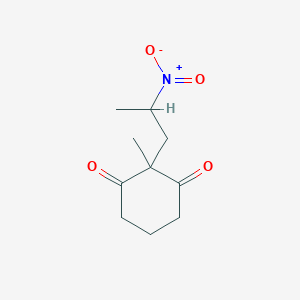
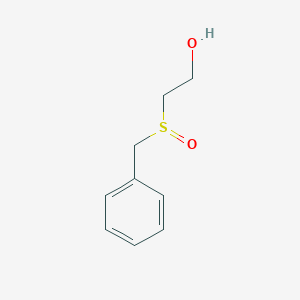
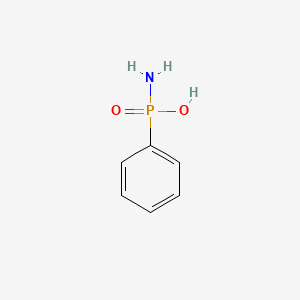
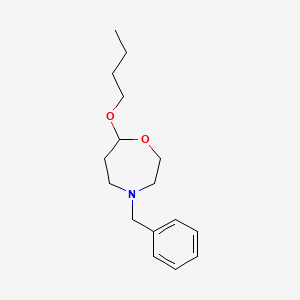
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)
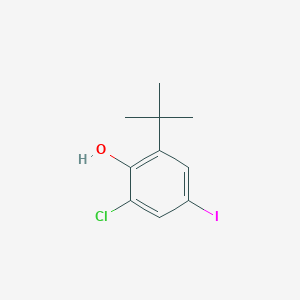
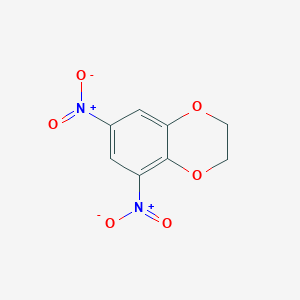
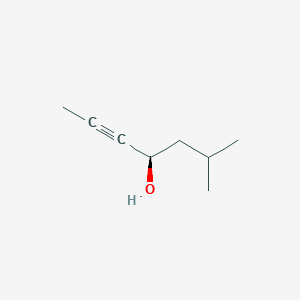
![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)
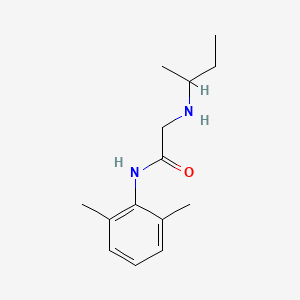
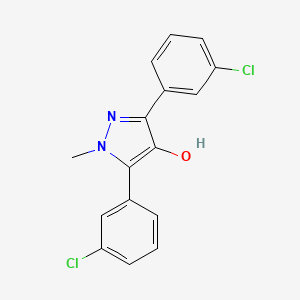
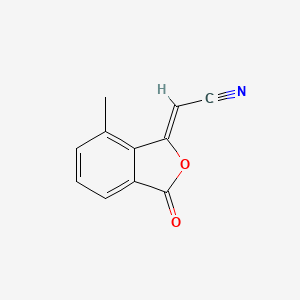
![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)
